N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide
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Overview
Description
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,6-dimethylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential to modulate enzyme activity and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-chlorophenyl)sulfonyl]phenyl}acetamide: Known for its analgesic activity.
N-{4-[(4-chlorophenyl)sulfonyl]benzoic acid}: Studied for its antimicrobial properties.
N-{4-[(4-chlorophenyl)sulfonyl]phenyl}urea: Investigated for its potential use as a herbicide
Uniqueness
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group enhances its solubility and reactivity, while the chlorophenyl and sulfonyl groups contribute to its antimicrobial and anticancer properties .
Properties
Molecular Formula |
C20H18ClNO5S2 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18ClNO5S2/c1-13-12-18(23)20(28(24,25)16-10-8-15(21)9-11-16)14(2)19(13)22-29(26,27)17-6-4-3-5-7-17/h3-12,22-23H,1-2H3 |
InChI Key |
LSKULDSSPRZQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NS(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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